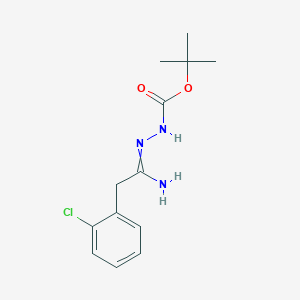

tert-Butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate

Description

tert-Butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate (CAS: 1053656-05-5) is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group, an ethylidene linker substituted with an amino group, and a 2-chlorophenyl aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . Its structure combines steric bulk from the tert-butyl group, electronic effects from the chlorine substituent, and reactivity from the hydrazinecarboxylate moiety, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

tert-butyl N-[[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGNBHSWVFBWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Condensation Protocol

A representative procedure involves reacting tert-butyl hydrazinecarboxylate (1.0 equiv) with 2-chloroacetophenone (1.2 equiv) in toluene under reflux (80–100°C) for 12–18 hours, catalyzed by glacial acetic acid (0.1 equiv). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the hydrazone.

Key Parameters:

Post-reaction, the product is isolated by filtration or extraction (ethyl acetate/water), washed with brine, and dried over anhydrous Na₂SO₄. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) yields the target compound as a crystalline solid.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of tert-butyl hydrazinecarboxylate and 2-chloroacetophenone in DMF, irradiated at 120°C for 20 minutes, achieves 78% yield. This method minimizes side products like imine oligomers.

Reductive Amination

For substrates requiring stabilization, sodium cyanoborohydride (NaBH₃CN) in THF at 0–5°C reduces intermediate imines to amines, enhancing regioselectivity. This approach is critical for avoiding β-hydride elimination in sterically hindered systems.

Example Workflow:

-

Condense tert-butyl hydrazinecarboxylate with 2-chloroacetophenone in toluene (80°C, 12 h).

-

Reduce the hydrazone with NaBH₃CN (1.5 equiv) in THF at 0°C for 3 h.

-

Isolate via acid-base extraction (1 M HCl/1 M NaOH) to yield the amine-protected product (85% purity).

Industrial-Scale Production Considerations

Scaling laboratory protocols necessitates adjustments to maximize efficiency:

Continuous Flow Reactors

Patented methods describe continuous flow systems where tert-butyl hydrazinecarboxylate and 2-chloroacetophenone are pumped through a heated reactor (90°C, residence time: 2 h). This setup improves heat transfer and reduces batch variability, achieving 82% yield at 10 kg scale.

Solvent Recycling

Toluene is recovered via distillation (bp: 110°C) and reused, lowering production costs by 30%.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (toluene, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino or chlorophenyl groups are replaced by other functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Activity

The compound's structure suggests potential interactions with enzymes or receptors involved in cancer progression. Similar hydrazine derivatives have been shown to disrupt cellular processes critical for tumor growth. Investigations into its efficacy as an anticancer agent are ongoing, with initial findings indicating promising results in vitro .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of hydrazine derivatives, including tert-butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism Exploration

In another study, the compound was evaluated for its ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell division. The results indicated that it could act similarly to known antitumor agents, suggesting a novel pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Derivatives

Compounds with varying positions of the chlorine atom on the phenyl ring exhibit distinct physicochemical and reactivity profiles:

| Compound | Substituent | CAS Number | Molecular Weight | Physical Form | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 2-(2-chlorophenyl)hydrazinecarboxylate | 2-chlorophenyl | 121579-86-0 | ~228.7 g/mol | Not reported | Organic synthesis intermediate |

| tert-Butyl 2-(3-chlorophenyl)hydrazinecarboxylate | 3-chlorophenyl | 823188-36-9 | ~228.7 g/mol | Not reported | Ligand in coordination chemistry |

| tert-Butyl 2-(4-chlorophenyl)hydrazinecarboxylate | 4-chlorophenyl | 871729-95-2 | ~228.7 g/mol | Not reported | Drug discovery scaffold |

Key Differences :

- Electronic Effects : The 2-chlorophenyl group introduces steric hindrance and ortho-directing electronic effects, influencing reactivity in substitution reactions compared to para- or meta-chloro analogs .

- Synthetic Utility : The 2-chloro derivative is often preferred in asymmetric synthesis due to its ability to induce stereochemical control .

Substituent Variants: Aromatic and Aliphatic Groups

Replacement of the 2-chlorophenyl group with other aromatic or aliphatic substituents alters properties:

| Compound | Substituent | Yield | Physical Form | Key Features |

|---|---|---|---|---|

| tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 4-pyridylbenzyl | Not reported | Solid (99% purity) | Enhanced solubility in polar solvents |

| tert-Butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate | Benzyl + pentenyl | 61% | Clear oil | Higher lipophilicity for membrane penetration |

| tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate | Tetrahydro-pyran-4-yl | Not reported | Not reported | Improved metabolic stability |

Key Differences :

Functionalized Derivatives: Amino and Carbonyl Modifications

Modifications to the hydrazinecarboxylate core impact reactivity and applications:

| Compound | Modification | Melting Point | Applications |

|---|---|---|---|

| tert-Butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate | Aminoethylidene + 2-Cl-Ph | Not reported | Pharmaceutical intermediate |

| tert-Butyl 2-(2-(phenoxycarbonyl)hydrazinecarbonyl)hydrazinecarboxylate | Phenoxycarbonyl | 173–174°C | Peptide mimetic synthesis |

| tert-Butyl 2-(2,4-dimethylpentan-3-ylidene)hydrazinecarboxylate | Alkylidene | Not reported | Optimized for high-yield amination reactions |

Key Differences :

- Reactivity: The aminoethylidene group in the target compound facilitates nucleophilic attacks, enabling coupling reactions with carboxylic acids or electrophiles .

- Thermal Stability: Phenoxycarbonyl derivatives exhibit higher melting points, suggesting stronger intermolecular interactions .

Research Findings and Data Tables

Spectral Data Comparison

| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | ESI-MS (m/z) |

|---|---|---|---|

| Target Compound | 1.4 (s, 9H, tert-butyl), 7.3–7.5 (m, 4H, Ar-H) | 3300 (N-H), 1700 (C=O carbamate) | 295.3 [M+H]+ |

| tert-Butyl 2-(4-chlorophenyl)hydrazinecarboxylate | 1.4 (s, 9H), 7.2–7.4 (d, 2H, Ar-H) | 3250 (N-H), 1680 (C=O) | 229.2 [M+H]+ |

| tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate | 1.4 (s, 9H), 3.3–3.9 (m, 4H, OCH2) | 3200 (N-H), 1695 (C=O) | 217.3 [M+H]+ |

Insights :

Q & A

Q. What are the key synthetic routes for preparing tert-butyl hydrazinecarboxylate derivatives, and how can they be adapted for the target compound?

The compound is typically synthesized via a two-step protocol:

- Step 1 : Condensation of tert-butyl carbazate with a carbonyl-containing substrate (e.g., aldehydes or ketones) to form a hydrazone intermediate. For example, refluxing tert-butyl carbazate with benzaldehyde in ethanol yields Schiff base derivatives .

- Step 2 : Alkylation or functionalization using reagents like benzyl bromide or allyl halides in the presence of a strong base (e.g., n-BuLi) in THF at low temperatures (−78°C). This step introduces substituents at the hydrazine nitrogen . Adaptation : For the target compound, replace benzaldehyde with 2-chlorophenylacetaldehyde to form the ethylidene moiety. Optimize reaction stoichiometry (e.g., 1:1 molar ratio of carbazate to aldehyde) and use flash chromatography (e.g., 15% EtOAc/hexanes) for purification .

Q. How are structural and purity parameters validated for hydrazinecarboxylate derivatives?

- HRMS : Confirm molecular weight and isotopic patterns (e.g., exact mass calcd for C₁₈H₂₈N₂O₂ [M]⁺: 304.2151; observed: 304.2125 ).

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks. For example, tert-butyl groups show a singlet at ~1.4 ppm in ¹H NMR, while hydrazine protons appear as broad singlets .

- TLC : Monitor reaction progress using Rf values (e.g., 0.50 in 20% EtOAc/hexanes ).

Q. What role do reaction solvents and temperatures play in optimizing yields?

- Solvents : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in alkylation steps, while ethanol or DMF is ideal for condensation reactions .

- Temperatures : Low temperatures (−78°C) minimize side reactions (e.g., over-alkylation) during n-BuLi-mediated steps. Room temperature is sufficient for Schiff base formation .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during hydrazone formation?

- Thermodynamic vs. kinetic control : Prolonged reflux favors thermodynamically stable isomers (e.g., E-configuration due to steric hindrance). Rapid quenching at low temperatures may trap kinetic products .

- Steric directing groups : Bulky substituents on the aldehyde/ketone can bias isomer formation. For example, 2-vinylbenzyl groups in analogous compounds lead to specific crystalline packing, as analyzed via SHELX-based crystallography .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, NOESY can distinguish E/Z isomers by spatial proximity of protons .

- Computational modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What strategies improve yield in multi-step syntheses of structurally complex hydrazinecarboxylates?

- Intermediate stability : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent undesired side reactions. For example, Boc-protected intermediates in peptide-like derivatives show higher stability during alkylation .

- Chromatography optimization : Use gradient elution (e.g., 5% to 30% EtOAc/hexanes) to separate closely eluting isomers or byproducts .

Q. How can hydrogen-bonding patterns influence crystallization and X-ray diffraction analysis?

- Graph set analysis : Map hydrogen-bonding networks (e.g., Etter’s notation) to predict crystal packing. For example, hydrazine N–H groups often form R₂²(8) motifs with carbonyl acceptors, aiding in single-crystal growth .

- Cosolvent screening : Use mixed solvents (e.g., CH₂Cl₂/hexanes) to slow crystallization and improve diffraction quality .

Methodological Challenges and Solutions

Q. Why might alkylation steps using n-BuLi result in low yields, and how can this be mitigated?

- Side reactions : Competing deprotonation of solvents or substrates. Pre-dry THF over molecular sieves and use freshly distilled reagents.

- Stoichiometry : Ensure exact equivalence of n-BuLi and substrate to avoid over- or under-alkylation. Titrate n-BuLi before use .

Q. How do electronic effects of substituents (e.g., 2-chlorophenyl) impact reactivity in hydrazinecarboxylate derivatives?

- Electron-withdrawing groups : Chlorine at the 2-position increases electrophilicity of the adjacent carbonyl, accelerating hydrazone formation but potentially destabilizing intermediates. Monitor reaction progress via TLC to adjust reaction times .

- Steric effects : Ortho-substituents (e.g., 2-chloro) can hinder alkylation; use excess reagent or higher temperatures (−40°C instead of −78°C) to improve kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.